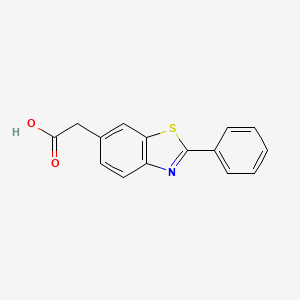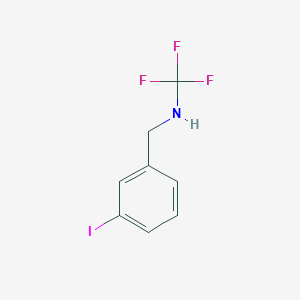
1,1,1-trifluoro-N-(3-iodobenzyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-N-(3-iodobenzyl)methanamine is an organic compound that features a trifluoromethyl group and an iodinated benzylamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(3-iodobenzyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodobenzylamine and trifluoromethylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-N-(3-iodobenzyl)methanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or the nitrogen atom.
Coupling Reactions: The iodinated benzylamine moiety can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and trifluoromethylating agents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield various trifluoromethylated amines, while coupling reactions can produce complex aromatic compounds.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-N-(3-iodobenzyl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It is employed in the development of advanced materials with unique electronic or optical properties.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,1-trifluoro-N-(3-iodobenzyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and iodinated benzylamine moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-N-(2-iodobenzyl)methanamine: Similar structure but with the iodine atom at the 2-position.
1,1,1-Trifluoro-N-(3-fluorobenzyl)methanamine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
1,1,1-Trifluoro-N-(3-iodobenzyl)methanamine is unique due to the presence of both trifluoromethyl and iodinated benzylamine groups, which confer distinct chemical reactivity and biological activity. The position of the iodine atom at the 3-position also differentiates it from other isomers, potentially leading to different binding affinities and selectivities in biological systems.
Propiedades
Fórmula molecular |
C8H7F3IN |
|---|---|
Peso molecular |
301.05 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-[(3-iodophenyl)methyl]methanamine |
InChI |
InChI=1S/C8H7F3IN/c9-8(10,11)13-5-6-2-1-3-7(12)4-6/h1-4,13H,5H2 |
Clave InChI |
YYGVWVPGCRCFLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)CNC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


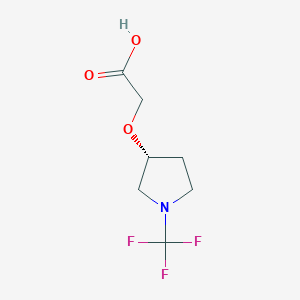
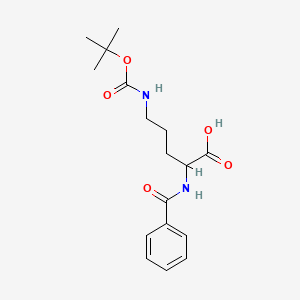

![3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13973003.png)
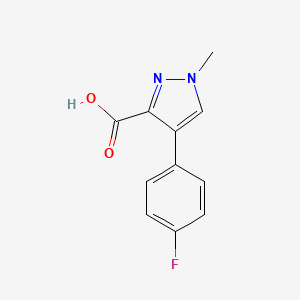
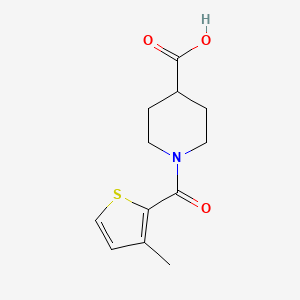
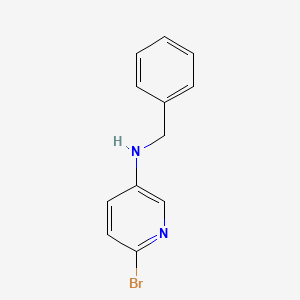
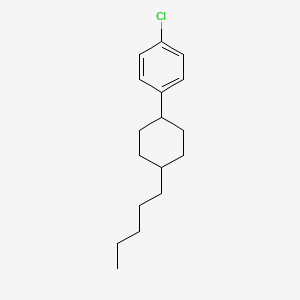
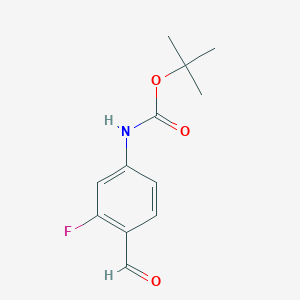
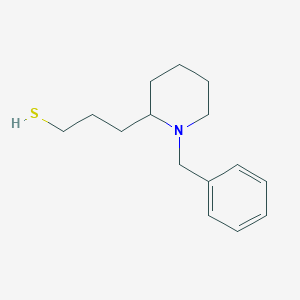
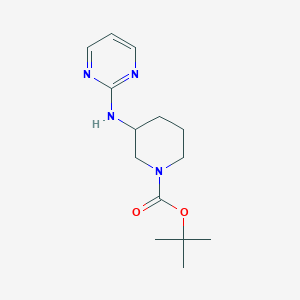
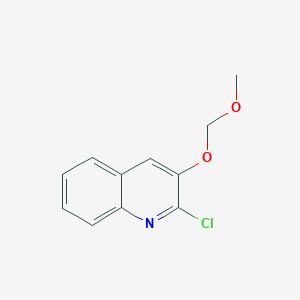
![Naphtho[1,2-D][1,3]thiazole-2-carbaldehyde](/img/structure/B13973080.png)
